molecular formula C10H6F3N3OS B13583669 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B13583669
M. Wt: 273.24 g/mol
InChI Key: HVJQDWUYSVRXKC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoromethyl group, a phenyl ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-phenyl-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its incorporation into polymers and coatings can improve their thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined trifluoromethyl and thiadiazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H6F3N3OS

Molecular Weight

273.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)8(17)14-9-16-15-7(18-9)6-4-2-1-3-5-6/h1-5H,(H,14,16,17)

InChI Key

HVJQDWUYSVRXKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(F)(F)F

Origin of Product

United States

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